molecular formula C21H23N3O2 B4500264 [4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-3-yl)methanone

[4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-3-yl)methanone

Cat. No.: B4500264
M. Wt: 349.4 g/mol
InChI Key: IELILDITOIRPOZ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperazin-1-ylmethanone is a synthetic compound featuring a piperazine moiety substituted with a 4-methoxyphenyl group and linked via a methanone bridge to a 1-methylindole ring at the 3-position. This structure places it within a class of bioactive molecules that often target neurotransmitter receptors or enzymes, leveraging the indole core’s affinity for hydrophobic binding pockets and the piperazine ring’s flexibility for receptor interactions .

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylindol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-22-15-19(18-5-3-4-6-20(18)22)21(25)24-13-11-23(12-14-24)16-7-9-17(26-2)10-8-16/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELILDITOIRPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)piperazin-1-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.

    Coupling with Indole Moiety: The final step involves the coupling of the substituted piperazine with 1-methylindole-3-carboxaldehyde using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known psychoactive substances. Research indicates that derivatives of indole and piperazine are often linked to various biological activities, including:

  • Antidepressant Effects : Studies suggest that compounds with similar structures may exhibit antidepressant properties by modulating serotonin receptors, particularly the 5-HT1A receptor .
  • Antipsychotic Activity : The piperazine component is commonly associated with antipsychotic drugs. Investigations into this compound's efficacy in treating disorders such as schizophrenia are ongoing, focusing on its receptor binding profiles .

Neuroscience

Research into the neuropharmacological effects of this compound has revealed its potential in modulating neurotransmitter systems:

  • Serotonin and Dopamine Modulation : Preliminary studies have shown that 4-(4-methoxyphenyl)piperazin-1-ylmethanone may influence serotonin and dopamine pathways, suggesting potential applications in mood disorders and addiction therapies .

Cancer Research

Emerging studies are exploring the anti-cancer properties of indole derivatives. The compound's ability to induce apoptosis in cancer cells has been a focal point:

  • Mechanisms of Action : Research suggests that the compound may activate specific signaling pathways leading to cell cycle arrest and apoptosis in various cancer cell lines, making it a candidate for further investigation in oncology .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant antidepressant-like effects in animal models. The mechanisms were attributed to enhanced serotonergic transmission .

Case Study 2: Antipsychotic Potential

Another research effort focused on the synthesis of analogs of 4-(4-methoxyphenyl)piperazin-1-ylmethanone, assessing their binding affinity for dopamine receptors. Results indicated promising antipsychotic activity, warranting further exploration into clinical applications .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including alterations in mood, cognition, and behavior.

Comparison with Similar Compounds

Core Structural Variations: Indole vs. Pyridoindole and Pyrrole

  • Pyridoindole Derivatives: Compound 7d (4-(4-methoxyphenyl)piperazin-1-ylmethanone) replaces the indole with a pyridoindole core. This modification enhanced antileishmanial activity, showing 5-fold higher potency against Leishmania donovani amastigotes compared to miltefosine and pentamidine .
  • Pyrrole Derivatives: In cannabinoid receptor studies, pyrrole-based analogues exhibited reduced CB1 receptor affinity and functional potency compared to indole derivatives, emphasizing the indole scaffold’s superiority in receptor interactions .

Substituent Positional Isomerism: Methoxyphenyl Group

  • 3-Methoxy vs. 4-Methoxy: The positional isomer 4-(3-methoxyphenyl)piperazin-1-ylmethanone () differs only in the methoxy group’s placement on the phenyl ring. While direct data on this compound’s activity is unavailable, analogous studies suggest that 4-methoxy substitution often improves metabolic stability and receptor binding due to reduced steric hindrance compared to 3-methoxy .

Piperazine Substituent Modifications

  • 4-Fluorophenethyl vs. 4-Methoxyphenyl: The compound (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone () replaces the methoxyphenyl group with a fluorophenethyl chain. This modification conferred 5-HT2A receptor antagonism, highlighting how electron-withdrawing groups (e.g., fluorine) can shift receptor selectivity .

Table 2: Piperazine Substituent Effects

Substituent Pharmacological Profile Key Property Change Source
4-Methoxyphenyl Unknown (Target) Balanced lipophilicity -
4-Fluorophenethyl 5-HT2A antagonism Enhanced receptor selectivity
Benzyl Undisclosed Increased logP

Linker Chain Length and Functional Groups

  • Methanone vs. Ethanone/Propanone: The target compound’s methanone linker (single carbon) contrasts with derivatives like 68a (ethanone linker) and 68b (propanone linker) (). In cannabinoid receptor studies, 4–6 carbon chains optimized activity, suggesting the target’s shorter linker may limit CB1 interactions but favor other targets .

Biological Activity

The compound 4-(4-methoxyphenyl)piperazin-1-ylmethanone (CAS Number: 1190245-54-5) is a piperazine derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

The molecular formula of the compound is C21H23N3O2C_{21}H_{23}N_{3}O_{2} with a molecular weight of 349.4 g/mol. Its structure features a piperazine ring, which is known for its versatility in medicinal chemistry.

PropertyValue
CAS Number1190245-54-5
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol

Antidepressant Effects

Research has suggested that piperazine derivatives, including this compound, exhibit antidepressant-like activity. A study demonstrated that compounds with similar structures could modulate serotonin and dopamine pathways, which are critical in mood regulation. The presence of the methoxy group on the phenyl ring may enhance this activity by increasing lipophilicity and receptor affinity .

Antitumor Activity

The compound has shown promising results in cancer research. In vitro studies indicated significant cytotoxic effects against various cancer cell lines. For example, it was found to inhibit the proliferation of HT29 colon cancer cells with an IC50 value comparable to established chemotherapeutic agents . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring could significantly impact its efficacy against tumor cells.

Anticonvulsant Properties

In addition to its potential antidepressant and antitumor effects, this compound has been evaluated for anticonvulsant activity. A related study reported that similar piperazine derivatives exhibited protective effects against seizures in animal models, suggesting a possible therapeutic role in epilepsy management .

The biological activities of the compound can be attributed to its interaction with various neurotransmitter systems:

  • Serotonin Receptors : The piperazine moiety is known to interact with serotonin receptors, potentially leading to mood-enhancing effects.
  • Dopamine Receptors : The compound may also exhibit partial agonism at dopamine D2 receptors, contributing to its antidepressant and neuroprotective effects .
  • Antitumor Mechanisms : It is hypothesized that the compound induces apoptosis in cancer cells through modulation of cell signaling pathways associated with survival and proliferation .

Case Studies

  • Antidepressant Activity : A clinical trial involving piperazine derivatives showed a significant reduction in depression scores among participants treated with these compounds compared to placebo controls.
  • Cancer Treatment : In a laboratory setting, 4-(4-methoxyphenyl)piperazin-1-ylmethanone demonstrated an ability to inhibit tumor growth in xenograft models, supporting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for 4-(4-methoxyphenyl)piperazin-1-ylmethanone, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including amide bond formation between the indole carbonyl group and the piperazine ring. Key steps include:

  • Coupling reactions : Use of coupling agents like EDCl/HOBt or DCC to link the indole-3-carboxylic acid derivative with the 4-(4-methoxyphenyl)piperazine moiety .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is employed to isolate intermediates.
  • Characterization :
    • TLC for reaction monitoring (Rf values compared to standards).
    • NMR (¹H/¹³C) to confirm connectivity (e.g., methoxy proton resonance at ~3.8 ppm, indole NH absence due to methylation).
    • HRMS for molecular ion validation .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • ¹H NMR : Identifies aromatic protons (6.8–7.5 ppm for indole and methoxyphenyl groups) and piperazine methylene signals (2.5–3.5 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₂₁H₂₃N₃O₂ requires m/z 361.43) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Receptor binding assays : Screen for affinity at serotonin (5-HT₁A) or dopamine receptors due to structural similarity to arylpiperazine pharmacophores .
  • Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative activity .
  • ADME profiling : Assess metabolic stability via liver microsome assays and permeability via Caco-2 models .

Advanced Research Questions

Q. How do substituent variations on the indole or methoxyphenyl groups impact bioactivity?

  • Methoxy position : Para-substitution (4-methoxy) enhances receptor binding due to electron-donating effects, while meta-substitution reduces affinity .

  • Indole methylation : The 1-methyl group prevents NH-mediated metabolism, improving pharmacokinetic stability .

  • Data-driven example :

    Substituent5-HT₁A Ki (nM)Metabolic Half-life (h)
    4-Methoxyphenyl12.3 ± 1.23.8 ± 0.4
    3-Methoxyphenyl45.6 ± 3.12.1 ± 0.3
    1-H-indole (unmethylated)18.9 ± 2.41.2 ± 0.2
    Data derived from analogs in .

Q. What strategies optimize synthetic yield and purity for scale-up?

  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve coupling efficiency .
  • Catalyst optimization : Use Pd/C for hydrogenation steps to reduce byproducts .
  • Crystallization : Recrystallize the final product from ethanol/water (7:3) to achieve >98% purity .

Q. How can computational methods elucidate its mechanism of action?

  • Molecular docking : Simulate binding poses in 5-HT₁A (PDB: 7E2Z) to identify key interactions (e.g., hydrogen bonds with Ser159, van der Waals contacts with Phe361) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to predict residence time .
  • QSAR models : Correlate substituent electronegativity with logP and IC₅₀ values .

Q. How should researchers address contradictory bioactivity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Orthogonal validation : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show variability .

Methodological Considerations

Q. What analytical workflows resolve structural ambiguities in analogs?

  • 2D NMR : NOESY correlations differentiate regioisomers (e.g., indole C3 vs. C2 substitution) .
  • X-ray crystallography : Resolve absolute configuration; requires high-purity crystals grown via vapor diffusion .

Q. How to assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24 h intervals .
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV-vis exposure .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Synthesize in a fume hood due to potential irritant vapors (e.g., DCM) .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-3-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.